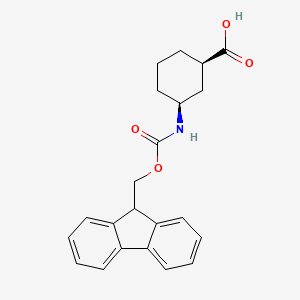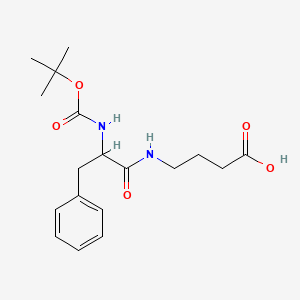
Hydrolysats de protéines de soie
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of silk protein hydrolyzates involves the hydrolysis of degummed silk using specific conditions to optimize the yield and molecular weight distribution of the resulting peptides. Li Lin-li (2014) detailed an optimized process using sulfuric acid for hydrolysis, followed by decoloration, filtration, and sedimentation, to prepare fibroin peptide with molecular weight distribution less than 3500u, highlighting an efficient way to analyze the distribution of polypeptide compounds in silk peptide studies (Li Lin-li, 2014).
Molecular Structure Analysis
The molecular structure of silk protein hydrolyzates reflects the original silk fibroin's highly repetitive amino acid sequences. These sequences include crystalline domains linked through hydrophilic, amorphous spacer sequences. M. Schor and P. Bolhuis (2010) explored an artificial silk protein with a repetitive sequence that mimics natural silk fibroin's structure, providing insights into the folding and aggregation behavior that contributes to fiber formation (Schor & Bolhuis, 2010).
Chemical Reactions and Properties
Chemical synthesis techniques have been applied to silk proteins to mimic the unique sequences observed in spider silk proteins, known as spidroins. Tsuchiya and Numata (2017) synthesized novel multiblock polypeptides with a structure similar to spidroins, using a chemoenzymatic polymerization method. This synthesis resulted in polypeptides that formed an antiparallel β-sheet structure, mimicking spider silk's secondary structures and demonstrating the versatility of silk proteins for chemical modifications (Tsuchiya & Numata, 2017).
Physical Properties Analysis
The physical properties of silk protein hydrolyzates, such as their ability to form strong hydrogels and fibrous morphologies, have been extensively studied. Z. Li et al. (2016) developed a method to prepare strong silk protein hydrogels by adding surfactant to silk fibroin aqueous solutions, highlighting the potential of silk protein hydrolyzates in creating materials with properties akin to natural tissues (Li et al., 2016).
Chemical Properties Analysis
Silk protein hydrolyzates exhibit remarkable chemical properties, including the ability to enhance cognitive function and memory. Y. Kang et al. (2013) identified three novel peptides from fibroin hydrolysate that improved memory impairments in mice, underscoring the diverse biological activities of silk protein hydrolyzates beyond their material properties (Kang et al., 2013).
Applications De Recherche Scientifique
Ingénierie tissulaire
Les hydrolysats de protéines de soie sont largement utilisés en ingénierie tissulaire. Ils fournissent une échafaudage biocompatible qui soutient l'attachement, la prolifération et la différenciation des cellules. Les propriétés structurelles et mécaniques des hydrogels de soie peuvent être adaptées pour imiter la matrice extracellulaire naturelle, ce qui les rend idéaux pour la régénération de tissus tels que la peau, les os et le cartilage {svg_1}.
Libération contrôlée de médicaments
La libération contrôlée de médicaments est une autre application importante des this compound. Les systèmes d'hydrogel à base de soie peuvent être conçus pour libérer des agents thérapeutiques de manière contrôlée sur une période prolongée. Ceci est particulièrement utile pour les médicaments qui nécessitent une libération soutenue pour maintenir des niveaux thérapeutiques dans le corps {svg_2}.
Hydrogels injectables
Les this compound peuvent être formulés en hydrogels injectables. Ces hydrogels peuvent être administrés de manière mini-invasive et ont le potentiel de se solidifier à l'injection, se conformant à la forme du tissu cible. Cette propriété est particulièrement avantageuse pour combler les défauts de forme irrégulière ou pour administrer des cellules et des médicaments à des sites spécifiques dans le corps {svg_3}.
Surveillance et détection intelligentes
L'incorporation d'this compound dans les technologies de capteurs permet le développement de systèmes de surveillance intelligents. Ces systèmes peuvent détecter les changements dans l'environnement, tels que le pH et la température, qui sont critiques dans diverses applications biomédicales, y compris la cicatrisation des plaies et le diagnostic {svg_4}.
Biomimétique et régénération
Les this compound jouent un rôle central dans les applications biomimétiques. Ils peuvent être utilisés pour créer des matériaux qui imitent étroitement les tissus biologiques, facilitant la régénération des tissus endommagés. La biocompatibilité et la biodégradabilité de la soie en font un excellent matériau pour la médecine régénérative {svg_5}.
Avancement de la biomédecine
L'innovation continue des matériaux d'hydrogel de protéines de soie a considérablement fait progresser le domaine de la biomédecine. Ces matériaux servent de supports principaux pour la biomimétique et la régénération, créant des avantages sociaux et économiques importants et ouvrant de nouvelles voies pour les pratiques médicales mondiales {svg_6}.
Mécanisme D'action
Target of Action
Protein hydrolyzates, silk primarily targets the skin and hair . In the context of hair care, it provides the required amino acids to hair shafts, making them stronger and shinier . For skincare, it is known for its high moisture-binding capacities, providing a protective barrier .
Mode of Action
Protein hydrolyzates, silk interacts with its targets by forming a protective shield around your skin and hair . This shield aids in hydration retention and active substance stabilization, allowing them to work more effectively . It also replenishes any lost protein that causes dryness and damage .
Biochemical Pathways
The biochemical pathways affected by protein hydrolyzates, silk primarily involve hydration and protection. The compound forms a protective colloid effect on the skin, which helps plump up the skin and increases its ability to retain moisture . This results in skin that looks smoother and less roughened and appears less wrinkled .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of protein hydrolyzates, silk in water suggests that it may be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of protein hydrolyzates, silk’s action are primarily seen as improvements in the health and appearance of skin and hair . In hair care, it aids in smoothness and silkiness, and due to its protein content, it can replenish any lost protein in hair shafts, making them stronger and shinier . In skincare, it acts as a humectant that pulls water to the outer layers of the skin and locks it, resulting in a soft, supple, and plump surface . It also forms a barrier on the skin to protect it against harmful environmental factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of protein hydrolyzates, silk. For instance, the compound’s hydrating effects may be more pronounced in dry environments, where skin and hair are more likely to lose moisture. Additionally, its protective effects may be particularly beneficial in environments with high levels of pollutants or other harmful substances . .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Protein hydrolyzates, silk can be achieved through enzymatic hydrolysis of silk fibroin. This process involves breaking down the protein into smaller peptides and amino acids using proteolytic enzymes.", "Starting Materials": [ "Silk fibroin", "Proteolytic enzymes (e.g. trypsin, chymotrypsin, papain)" ], "Reaction": [ "1. Dissolve silk fibroin in a suitable solvent (e.g. aqueous solution of lithium bromide) to form a concentrated solution.", "2. Add proteolytic enzymes to the silk fibroin solution and incubate at an appropriate temperature and pH for a specific duration.", "3. Monitor the progress of the hydrolysis reaction by analyzing the peptide and amino acid content of the solution using techniques such as HPLC and mass spectrometry.", "4. Terminate the reaction by heating or adding an enzyme inhibitor.", "5. Purify the hydrolyzates by methods such as dialysis, ultrafiltration, and chromatography to obtain the desired product." ] } | |
Numéro CAS |
96690-41-4 |
Formule moléculaire |
C6H6O7S2 |
Synonymes |
Protein hydrolyzates, silk; Silkhydrolyzed; Proteinhydrolysate, Seide-; Silk, hydrolyzates; Silk,hydrolyzates; silk hydrolysates; cdFDGFR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




